Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate
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Overview
Description
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine: Similar in structure but with different substituents, leading to variations in biological activity.
1H-pyrazolo[3,4-b]pyridines: These compounds have different substitution patterns and can exhibit different biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Properties
Molecular Formula |
C8H6IN3O2 |
---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-3-10-6-5(4)11-12-7(6)9/h2-3H,1H3,(H,11,12) |
InChI Key |
YJYCFRRQZRGZLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NC2=C(NN=C12)I |
Origin of Product |
United States |
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